molecular formula C25H33NO4 B11085285 3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid

3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid

Cat. No.: B11085285
M. Wt: 411.5 g/mol
InChI Key: CKGFSJKOUFSHNS-UHFFFAOYSA-N
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Description

3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid is a complex organic compound with a unique structure that combines adamantyl, cyclopentyloxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Adamantylcarbonyl Intermediate: This involves the reaction of adamantane with a carbonylating agent under specific conditions to form the adamantylcarbonyl group.

    Amination: The adamantylcarbonyl intermediate is then reacted with an amine to form the adamantylcarbonylamino group.

    Coupling with Cyclopentyloxyphenyl Group: The final step involves coupling the adamantylcarbonylamino intermediate with a cyclopentyloxyphenyl group under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the cyclopentyloxyphenyl group can interact with various biological targets. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate specific enzymes and receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid is unique due to the presence of the adamantyl and cyclopentyloxy groups, which confer specific chemical and biological properties. These groups enhance the compound’s stability, bioavailability, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H33NO4

Molecular Weight

411.5 g/mol

IUPAC Name

3-(adamantane-1-carbonylamino)-3-(4-cyclopentyloxyphenyl)propanoic acid

InChI

InChI=1S/C25H33NO4/c27-23(28)12-22(19-5-7-21(8-6-19)30-20-3-1-2-4-20)26-24(29)25-13-16-9-17(14-25)11-18(10-16)15-25/h5-8,16-18,20,22H,1-4,9-15H2,(H,26,29)(H,27,28)

InChI Key

CKGFSJKOUFSHNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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